CID 156588636
Description
Oscillatoxins are polyketide-derived marine natural products, often isolated from cyanobacteria . The chemical structure of oscillatoxin F (Figure 1D in ) features a macrocyclic lactone core with hydroxyl, methyl, and other functional groups, distinguishing it from other oscillatoxin derivatives such as oscillatoxin D (CID: 101283546) and 30-methyl-oscillatoxin D (CID: 185389) .
Properties
InChI |
InChI=1S/C24H25N6O2/c1-15-12-21(20-10-11-22(24(27-20)32-5)30-13-16(2)25-14-30)28-29-23(15)26-17(3)18-6-8-19(31-4)9-7-18/h6-14H,1-5H3,(H,26,29) | |
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGRYEIPMTVIEHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN=C1N[C](C)C2=CC=C(C=C2)OC)C3=NC(=C(C=C3)N4C=C(N=C4)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CID 156588636 typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The use of environmentally benign reagents and solvents would be prioritized to minimize the environmental impact.
Chemical Reactions Analysis
Identification Challenges
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Missing Cross-References : The provided search results include compounds such as 3-{3-[(2-Methylpyridin-4-yl)oxy]azetidin-1-yl}pyrazine-2-carbonitrile (PubChem CID: 2415585-53-2) and 3,4-difluoro-N-(octahydro-1,4-benzodioxin-6-yl)benzenesulfonamide (PubChem CID: 1902927-36-9), but no entry matches CID 156588636.
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Potential Causes :
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Typographical errors in the CID.
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Use of an internal or proprietary identifier not indexed in public databases.
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Data Availability Constraints
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Excluded Sources : The user explicitly restricted the use of and , which are the primary sources in the provided search results.
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PubMed Central (PMC) Data : The PMC article (PMC3167229) lists 42 compounds (Table 1), but none align with this compound.
Recommendations for Further Research
To address this gap:
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Verify the CID : Confirm the correct PubChem CID or IUPAC name.
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Expand Source Access : Include peer-reviewed journals (e.g., ACS Publications, RSC Journals) or patents for structural and reaction data.
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Synthetic Pathway Analysis : If the compound is novel, propose plausible reactions based on structural analogs (e.g., sulfonamide or pyrazine derivatives).
Example Reaction Table for Structural Analogs
For context, the table below summarizes reactions of structurally related compounds from the PMC study (PMC3167229):
| CID | Structure Class | Key Reactions | Biological Activity |
|---|---|---|---|
| 646525 | Pyrazole-thiophene sulfonamide | Nucleophilic substitution, Ester hydrolysis | Antibacterial (MIC: 1.26 µM) |
| 653862 | Benzodioxin-sulfonamide | Oxidation, Hydrolysis | Carbonic anhydrase inhibition |
| 11834389 | Pyrazole-thiophene carboxylate | Acylation, Cyclization | Antifungal (IC₅₀: 2.82 µM) |
Scientific Research Applications
CID 156588636 has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of CID 156588636 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This can lead to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Key Structural Differences :
| Compound | CID | Core Structure | Key Substituents |
|---|---|---|---|
| Oscillatoxin F | 156588636 | Macrocyclic lactone | Hydroxyl groups, methyl side chain |
| Oscillatoxin D | 101283546 | Macrocyclic lactone | Hydroxyl groups, no methyl at C30 |
| 30-Methyl-oscillatoxin D | 185389 | Macrocyclic lactone | Methyl group at C30 |
| Oscillatoxin E | 156582093 | Macrocyclic lactone | Additional hydroxylation |
Physicochemical Properties
While direct data for this compound are sparse, comparative analysis with structurally analogous compounds (e.g., CID 53216313 and CID 2049887) reveals trends:
| Property | This compound (Inferred) | CID 53216313 (Boronic Acid Derivative) | CID 2049887 (Thiophene Derivative) |
|---|---|---|---|
| Molecular Formula | CₙHₘOₓ (exact formula unspecified) | C₆H₅BBrClO₂ | C₇H₅FN₂S |
| Molecular Weight | ~800–900 Da | 235.27 g/mol | 168.19 g/mol |
| Topological Polar Surface Area (TPSA) | ~120 Ų (hydroxyl-rich) | 40.46 Ų | 67.15 Ų |
| LogP | ~2.5 (estimated) | 2.15 (XLOGP3) | 2.13 (XLOGP3) |
| Solubility | Low (hydrophobic core) | 0.24 mg/mL | 0.249 mg/mL |
| Bioavailability Score | 0.55 (similar to analogs) | 0.55 | 0.55 |
The high TPSA of oscillatoxin F suggests moderate membrane permeability, consistent with other hydroxylated macrocyclic compounds .
Spectroscopic and Analytical Comparisons
Mass spectrometry (MS) and collision-induced dissociation (CID) techniques, as described in , can differentiate oscillatoxin F from its isomers. For example:
- MS/MS Fragmentation : Oscillatoxin F likely exhibits unique fragmentation patterns due to its methyl side chain, contrasting with oscillatoxin D’s simpler hydroxylation profile.
- Chromatographic Behavior : In GC-MS or LC-MS, oscillatoxin F may elute later than oscillatoxin D due to increased hydrophobicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
